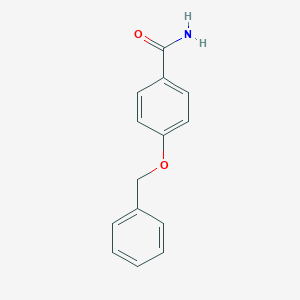

4-(Benzyloxy)benzamid

Übersicht

Beschreibung

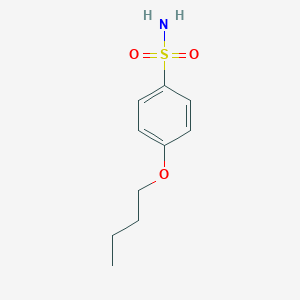

4-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It is characterized by a benzamide core structure with a benzyloxy substituent at the para position

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary target of 4-(Benzyloxy)benzamide is the enzyme Diphtheria toxin-like ADP-ribosyltranferases (ARTD) 10 . This enzyme carries out mono-ADP-ribosylation of a range of cellular proteins, affecting their activities .

Mode of Action

4-(Benzyloxy)benzamide interacts with its target, ARTD10, by binding to it and inhibiting its function . This results in a decrease in the mono-ADP-ribosylation of cellular proteins .

Biochemical Pathways

The inhibition of ARTD10 by 4-(Benzyloxy)benzamide affects several biochemical pathways. ARTD10 shuttles between the cytoplasm and nucleus, influencing signaling events in both compartments . These include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling and S phase DNA repair .

Pharmacokinetics

It has been found to be potent (ic50 = 230 nm) and selective

Result of Action

The result of 4-(Benzyloxy)benzamide’s action is the rescue of cells from ARTD10-induced cell death . This is achieved through the inhibition of ARTD10, which when overexpressed, induces cell death .

Biochemische Analyse

Biochemical Properties

4-(Benzyloxy)benzamide plays a crucial role in biochemical reactions. It interacts with a range of cellular proteins, affecting their activities . Specifically, it has been found to inhibit the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 . The nature of these interactions involves the compound binding to the enzyme, thereby influencing its function.

Cellular Effects

The effects of 4-(Benzyloxy)benzamide on various types of cells and cellular processes are significant. It influences cell function by affecting signaling events in both the cytoplasm and nucleus, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling . Furthermore, it impacts gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-(Benzyloxy)benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10, inhibiting its function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 4-(Benzyloxy)benzamide has shown stability and has demonstrated long-term effects on cellular function in in vitro or in vivo studies . For instance, it has been found to rescue HeLa cells from ARTD10-induced cell death .

Dosage Effects in Animal Models

The effects of 4-(Benzyloxy)benzamide vary with different dosages in animal models

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzamide typically involves the reaction of 4-benzyloxybenzonitrile with potassium hydroxide in tert-butanol, followed by refluxing the mixture . The reaction proceeds as follows:

- Dissolve 4-benzyloxybenzonitrile in tert-butanol.

- Add fine powder of potassium hydroxide to the solution.

- Reflux the reaction mixture for several hours.

- After completion, add brine solution and extract the product with ethyl acetate.

Industrial Production Methods: While specific industrial production methods for 4-(Benzyloxy)benzamide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.

- Reduction of the amide group yields the corresponding amine.

- Substitution reactions yield various substituted benzamide derivatives.

Vergleich Mit ähnlichen Verbindungen

4-(Phenoxy)benzamide: Similar structure but with a phenoxy group instead of a benzyloxy group.

4-(Methoxy)benzamide: Similar structure but with a methoxy group instead of a benzyloxy group.

4-(Ethoxy)benzamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)benzamide is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The benzyloxy group provides a distinct steric and electronic environment compared to other similar compounds, potentially leading to different interactions with molecular targets and varied applications in research and industry.

Eigenschaften

IUPAC Name |

4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRXFXJKMFKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369404 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56442-43-4 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?

A1: Research has investigated the anticonvulsant activity of 4-(Benzyloxy)benzamide derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).

Q2: Were any of the tested 4-(Benzyloxy)benzamide derivatives particularly promising as anticonvulsants?

A2: Yes, a 2N-methylaminoethanol derivative of 4-(Benzyloxy)benzamide (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)